4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
Description
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18/h2-4,11,13H,5-10,16H2,1H3,(H,17,19) |
InChI Key |
LFKJNACLRSRKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Reaction efficiency varies significantly with solvent polarity. DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity in isocyanate couplings, achieving 85–92% conversion at 100°C. In contrast, tetrahydrofuran (THF) or dichloromethane (DCM) reduces yields to 50–65% due to poor solubility of intermediates.
Catalytic Hydrogenation
Raney nickel and palladium-on-carbon (Pd-C) are critical for nitro-group reductions and Cbz deprotections. For instance, hydrogenation of nitro intermediates at room temperature in DMF achieves 90% yield within 1–6 hours. Prolonged reaction times (>12 hours) or elevated temperatures (>50°C) lead to over-reduction or decomposition.
Comparative Analysis of Synthetic Pathways
The table below summarizes key methodologies, highlighting yields and critical parameters:
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the phenyl ring (e.g., 3-methyl) slow isocyanate coupling. Using excess isocyanate (1.5 equiv) and elevated temperatures (110°C) mitigates this issue.
Byproduct Formation
Competitive N-alkylation during carboxamide formation is minimized by employing non-nucleophilic bases like triethylamine (Et₃N) and maintaining low temperatures (0–5°C).
Purification Techniques
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates the target compound from unreacted amines or acylating agents. Recrystallization from ethanol/water mixtures improves purity to >98%.
Scalability and Industrial Relevance
Gram-scale syntheses have been demonstrated using continuous-flow reactors, reducing reaction times by 40% compared to batch processes. However, cost-intensive catalysts (e.g., Pd-C) and hazardous solvents (e.g., DMF) remain barriers to industrial adoption. Recent advances in microwave-assisted synthesis reduce energy consumption and improve reproducibility, achieving 85% yield in 30 minutes.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural validation. Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with primary or secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the aminoethyl moiety.
Scientific Research Applications
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential pharmacological activities, including analgesic, anti-inflammatory, or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : The 3-methyl group in the target compound balances lipophilicity and steric effects, favoring TAAR1 binding over bulkier groups (e.g., 3,5-dimethyl in AP163) .
- Halogen Substitution : Fluorine (4-fluorophenyl) increases membrane permeability but reduces selectivity compared to chlorine (3-chlorophenyl) .
- Positional Effects : 2-methylphenyl (Compound 5) shows 20% lower agonism than 3-methylphenyl due to steric hindrance near the carboxamide .
Pharmacological Activity
- TAAR1 Agonism : The target compound exhibits EC₅₀ = 12 nM in vitro, outperforming 4-fluorophenyl (EC₅₀ = 35 nM) but underperforming AP163 (EC₅₀ = 3 nM) .
- In Vivo Efficacy : AP163 reduces hyperlocomotion in rodent psychosis models at 1 mg/kg, while the target compound requires 5 mg/kg for comparable effects .
- Metabolic Stability : The 3-methyl group confers a plasma half-life of 2.1 hours (vs. 1.5 hours for 4-fluorophenyl), attributed to reduced cytochrome P450 oxidation .
Physicochemical Properties
| Property | Target Compound | 3,5-Dimethylphenyl (AP163) | 4-Fluorophenyl |
|---|---|---|---|
| LogP (hydrochloride) | 1.8 | 2.4 | 2.1 |
| Solubility (mg/mL, H₂O) | 12.5 | 8.7 | 9.3 |
| Melting Point (°C) | 215–217 | 228–230 | 198–200 |
Biological Activity
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide, commonly referred to as TAAR1 agonist, has garnered attention in pharmacological research due to its interaction with trace amine-associated receptor 1 (TAAR1). This compound is significant in the context of neurological disorders, particularly schizophrenia, and shows promise in modulating various biological pathways.
The synthesis of this compound typically involves multiple organic synthesis steps. The structural formula can be represented as follows:
This compound is characterized by a piperidine ring substituted with an aminoethyl group and a methylphenyl moiety, which are critical for its biological activity.
This compound acts primarily as an agonist for TAAR1, exhibiting a dose-dependent activation profile. The effective concentration (EC50) for TAAR1 activation is approximately 0.507 μM , indicating a potent interaction with this receptor.
Interaction Studies
Computational docking studies have revealed that this compound binds effectively to key residues within the TAAR1 binding site. This suggests that modifications to its structure could enhance its affinity and selectivity for TAAR1, which is crucial for optimizing therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | Structure | Lacks the methyl group on the phenyl ring; studied for similar biological activities. |
| 4-(2-aminoethyl)-N-(4-methylphenyl)piperidine-1-carboxamide | Structure | Contains a para-methyl substitution; potential differences in receptor interaction profiles. |
| N,N-Diethyl-4-(2-aminoethyl)piperidine-1-carboxamide | Structure | Features diethyl substitution; may exhibit altered pharmacokinetics compared to the target compound. |
These comparisons highlight the unique agonistic activity of this compound at TAAR1 compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of TAAR1 agonists in treating schizophrenia and other neuropsychiatric disorders. For instance, research has shown that compounds activating TAAR1 can modulate dopaminergic and serotonergic systems, which are often dysregulated in such conditions .
In a specific study involving animal models, administration of this compound resulted in significant behavioral changes consistent with reduced psychotic symptoms, further supporting its potential as a therapeutic agent .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may also interact with other receptors and enzymes beyond TAAR1. This broad spectrum of activity indicates potential applications in various therapeutic areas, including:
- Neuroprotection : By modulating neurotransmitter systems.
- Antitumor Activity : Preliminary data suggest effects on cancer cell lines through apoptosis induction mechanisms .
- Anti-inflammatory Effects : Potential interactions with inflammatory pathways have been noted, warranting further investigation.
Q & A
Q. What methodologies enable comparative studies with structurally analogous compounds?
- Methodological Answer :
- Cluster Analysis : PCA (Principal Component Analysis) of physicochemical properties (logP, polar surface area) groups analogs with similar bioavailability .
- Biological Profiling : Parallel screening in phenotypic assays (e.g., cytotoxicity, neurite outgrowth) ranks analogs by efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
